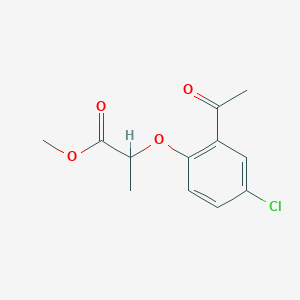
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is a useful research compound. Its molecular formula is C12H13ClO4 and its molecular weight is 256.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Selectivity and Mechanism of Action
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, also known as dichlofop-methyl, is a selective herbicide used primarily for wild oat control in wheat. Its mode of action involves inhibiting indole-3-acetic acid (IAA)-stimulated elongation of oat and wheat coleoptile segments, functioning as a strong auxin antagonist. The metabolite dichlofop inhibits root growth in wild oat but not in wheat, indicating a targeted effect on susceptible plants. This specificity arises from the compound's dual biological activities, acting through different mechanisms at various sites within plants (Shimabukuro et al., 1978).
Analytical Techniques for Herbicide Detection
Analytical methods for detecting chlorophenoxy acids, including derivatives of this compound, have evolved to enhance safety and efficiency. A notable advancement is the derivatization of acidic herbicides using trimethylsilyldiazomethane (TMSD), providing a safer alternative to the toxic diazomethane. This method has improved sensitivity and accuracy in detecting polar herbicides in environmental samples, demonstrating the method's applicability and potential for automation in herbicide analysis (Ranz et al., 2008).
Interaction with Other Herbicides
The interaction of this compound with other herbicides, such as 2,4-D, has been studied to understand its herbicidal efficiency and potential antagonism. These studies revealed that while 2,4-D does not inhibit the de-esterification of diclofop-methyl, it can affect the metabolic conversion rates, leading to a complex interaction that influences the effectiveness of weed control strategies (Hill et al., 1980).
Environmental and Toxicological Studies
Environmental and toxicological studies on chlorophenoxy compounds, including those related to this compound, have been conducted to evaluate their impact and safety. Despite concerns, current evidence suggests that environmentally relevant concentrations of these herbicides do not support a causal relationship with cancer, highlighting the importance of ongoing research to fully understand their environmental and health implications (Stackelberg, 2013).
Propriétés
IUPAC Name |
methyl 2-(2-acetyl-4-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-7(14)10-6-9(13)4-5-11(10)17-8(2)12(15)16-3/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNSSROOQMEGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
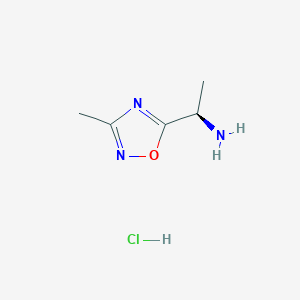
![7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2923627.png)
![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2923632.png)
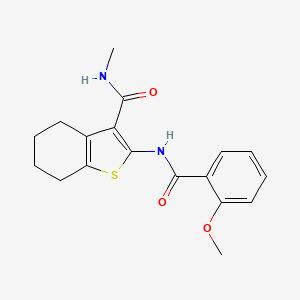
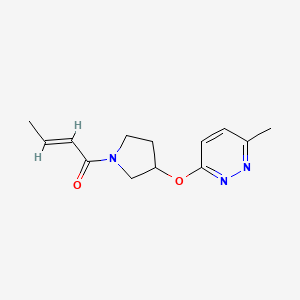
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2923635.png)
![4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid](/img/structure/B2923636.png)
![2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)
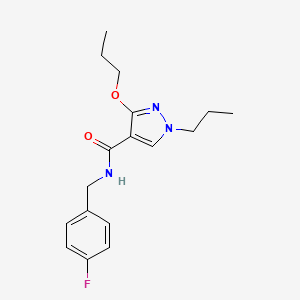
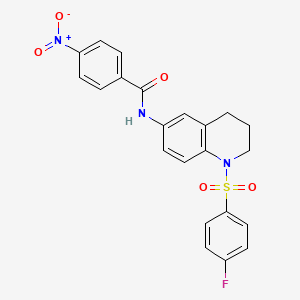
![2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2923643.png)
![1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2923645.png)
